molecular formula C21H22ClN3O4 B277962 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B277962
M. Wt: 415.9 g/mol
InChI Key: UZODOKDJRQOCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CP-154,526 and is a selective antagonist for the corticotropin-releasing factor receptor type 1 (CRF1).

Mechanism of Action

CP-154,526 is a selective antagonist for the N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor. The N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor is a G-protein coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the body's response to stress. CP-154,526 blocks the binding of CRF to the N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor, thereby inhibiting the activation of the HPA axis.
Biochemical and Physiological Effects:
CP-154,526 has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to reduce drug-seeking behavior in animals addicted to cocaine and alcohol. In addition, CP-154,526 has been shown to reduce the stress-induced activation of the HPA axis in animals.

Advantages and Limitations for Lab Experiments

One advantage of using CP-154,526 in lab experiments is its selectivity for the N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors. However, one limitation of using CP-154,526 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of CP-154,526. One direction is the development of more potent and selective N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor antagonists for therapeutic applications. Another direction is the investigation of the role of the N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor in other diseases, such as inflammatory disorders and cancer. Additionally, further studies are needed to understand the potential side effects of blocking the N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor and the long-term effects of CP-154,526.

Synthesis Methods

The synthesis of CP-154,526 involves several steps. The first step is the synthesis of 4-(4-bromopiperazin-1-yl)phenol, which is then reacted with 3-chloro-6-nitrobenzoic acid to obtain 3-chloro-4-(4-piperazin-1-yl)phenyl-6-nitrobenzoate. This compound is then reduced to 3-chloro-4-(4-piperazin-1-yl)phenylbenzoic acid, which is then reacted with 1,3-benzodioxole-5-carbonyl chloride to obtain CP-154,526.

Scientific Research Applications

CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. The compound has also been used in research studies to understand the role of the N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide receptor in stress-related disorders.

properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c1-2-20(26)25-9-7-24(8-10-25)17-5-4-15(12-16(17)22)23-21(27)14-3-6-18-19(11-14)29-13-28-18/h3-6,11-12H,2,7-10,13H2,1H3,(H,23,27)

InChI Key

UZODOKDJRQOCOS-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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